molecular formula C6H9BrF2 B2765039 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane CAS No. 2137688-19-6

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Cat. No.: B2765039
CAS No.: 2137688-19-6
M. Wt: 199.039
InChI Key: XDDBGFAOHXMLFG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane typically involves the bromination of 3,3-difluoro-1-methylcyclobutane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C to facilitate the formation of the bromomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solution.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Elimination Reactions: Alkenes such as 3,3-difluoro-1-methylcyclobutene.

    Oxidation: 3,3-difluoro-1-methylcyclobutanecarboxylic acid or 3,3-difluoro-1-methylcyclobutanecarbaldehyde.

Scientific Research Applications

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a versatile intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, influencing its interaction with molecular targets and pathways.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3,3-difluoro-1-methylcyclobutane
  • 1-(Iodomethyl)-3,3-difluoro-1-methylcyclobutane
  • 1-(Bromomethyl)-3,3-difluorocyclobutane

Uniqueness: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane stands out due to the combination of bromine and fluorine substituents on the cyclobutane ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c1-5(4-7)2-6(8,9)3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDBGFAOHXMLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137688-19-6
Record name 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane
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